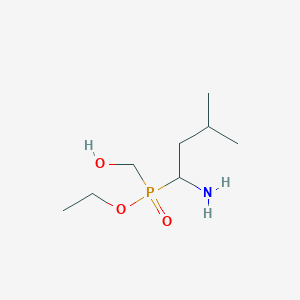![molecular formula C12H20O6 B12521597 8-[(2S,4S)-2,4-dihydroxy-3-oxooxolan-2-yl]octanoic acid CAS No. 658680-65-0](/img/structure/B12521597.png)
8-[(2S,4S)-2,4-dihydroxy-3-oxooxolan-2-yl]octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(2S,4S)-2,4-dihydroxy-3-oxooxolan-2-yl]octanoic acid is a complex organic compound with a unique structure that includes a dihydroxy-oxooxolan ring attached to an octanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2S,4S)-2,4-dihydroxy-3-oxooxolan-2-yl]octanoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the coupling of a dihydroxy-oxooxolan derivative with an octanoic acid precursor. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-[(2S,4S)-2,4-dihydroxy-3-oxooxolan-2-yl]octanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
8-[(2S,4S)-2,4-dihydroxy-3-oxooxolan-2-yl]octanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-[(2S,4S)-2,4-dihydroxy-3-oxooxolan-2-yl]octanoic acid involves its interaction with specific molecular targets and pathways. The dihydroxy-oxooxolan ring can interact with enzymes and receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 8-[(2S,3R,5S)-5-[(1S,2E,4S)-1,4-dihydroxy-2-hexen-1-yl]-3-hydroxytetrahydro-2-furanyl]octanoic acid
- (8S)-8-hydroxy-8-[(2S,3R)-3-octyloxiran-2-yl]octanoic acid
Uniqueness
8-[(2S,4S)-2,4-dihydroxy-3-oxooxolan-2-yl]octanoic acid is unique due to its specific stereochemistry and the presence of both dihydroxy and oxo groups within the oxolan ring. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
658680-65-0 |
|---|---|
Molecular Formula |
C12H20O6 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
8-[(2S,4S)-2,4-dihydroxy-3-oxooxolan-2-yl]octanoic acid |
InChI |
InChI=1S/C12H20O6/c13-9-8-18-12(17,11(9)16)7-5-3-1-2-4-6-10(14)15/h9,13,17H,1-8H2,(H,14,15)/t9-,12-/m0/s1 |
InChI Key |
PZSACNBTWWKKGG-CABZTGNLSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)[C@@](O1)(CCCCCCCC(=O)O)O)O |
Canonical SMILES |
C1C(C(=O)C(O1)(CCCCCCCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



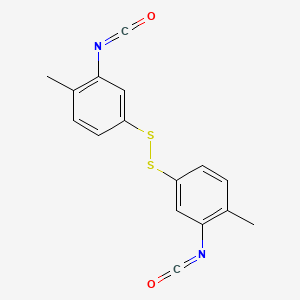
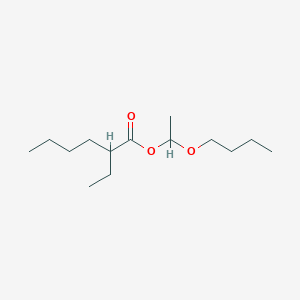


![((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol](/img/structure/B12521537.png)
![Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12521539.png)
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene]](/img/structure/B12521546.png)
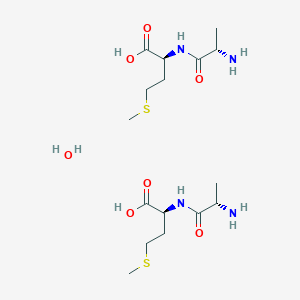
![2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol](/img/structure/B12521558.png)
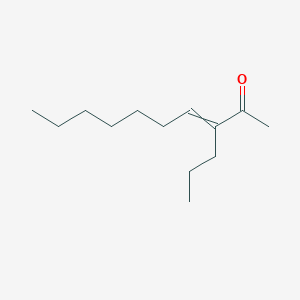
![1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]-](/img/structure/B12521574.png)

